Propan-2-yl thiophen-2-yl carbonate
Description
Propan-2-yl thiophen-2-yl carbonate (CAS: 43225-39-4) is an organosulfur compound with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol . Structurally, it consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) linked to a carbonate ester group, which is further substituted with an isopropyl moiety. Key computed properties include a topological polar surface area (TPSA) of 63.8 Ų, an XLogP3 value of 2.9 (indicating moderate lipophilicity), and four rotatable bonds, suggesting conformational flexibility .
Properties
CAS No. |
43225-39-4 |
|---|---|
Molecular Formula |
C8H10O3S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
propan-2-yl thiophen-2-yl carbonate |
InChI |
InChI=1S/C8H10O3S/c1-6(2)10-8(9)11-7-4-3-5-12-7/h3-6H,1-2H3 |
InChI Key |
RSUGIAUPEJQQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including propan-2-yl thiophen-2-yl carbonate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl thiophen-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
Propan-2-yl thiophen-2-yl carbonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of propan-2-yl thiophen-2-yl carbonate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing various biological pathways. The carbonate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with propan-2-yl thiophen-2-yl carbonate, enabling comparative analysis of their properties and applications:
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Group Comparisons
- This compound and thiophene-2,5-diyldiboronic acid retain the unmodified thiophene ring, whereas 4-phenyl-(thiophen-2-yl)acetic acid derivatives substitute the thiophene with a phenyl-acetic acid group .
- Functional Groups: Carbonate ester: Unique to this compound, this group enhances hydrolytic lability compared to carboxylic acids or boronic acids . Sulfanyl nitrile: (Prop-2-yn-1-ylsulfanyl)carbonitrile’s alkyne and nitrile groups suggest nucleophilic reactivity, differing from the carbonate’s electrophilic character .
Physicochemical Properties
- Lipophilicity : this compound (XLogP3: 2.9) is more lipophilic than thiophene-2,5-diyldiboronic acid (predicted lower XLogP due to polar boronic acids) but less than 4-phenyl-(thiophen-2-yl)acetic acid derivatives (higher molecular weight/phenyl groups) .
- Polarity : The carbonate’s TPSA (63.8 Ų) indicates moderate polarity, comparable to acetic acid derivatives but lower than boronic acids (higher TPSA due to -B(OH)₂ groups) .
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